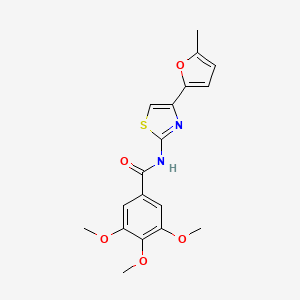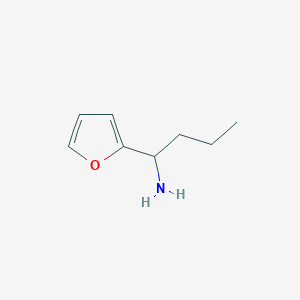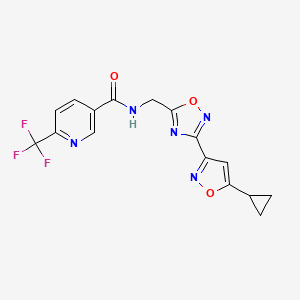
3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also has three methoxy groups attached to the benzene ring, a thiazole ring, and a furan ring, which could potentially contribute to its chemical properties and biological activity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group in benzamides is typically quite stable, but can be hydrolyzed under certain conditions. The methoxy groups might be susceptible to demethylation reactions. The thiazole and furan rings could potentially undergo various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and nonpolar methoxy groups could affect its solubility in different solvents. Its melting and boiling points would depend on the strength of intermolecular forces in the solid and liquid states .Applications De Recherche Scientifique
Anticancer Activity
- Anticancer Properties : A study by Ravinaik et al. (2021) discussed the synthesis and evaluation of similar compounds with 3,4,5-trimethoxyphenyl groups for anticancer activity. These compounds showed moderate to excellent activity against various cancer cell lines.
Chemical Synthesis and Characterization
Synthesis Techniques : Takikawa et al. (1985) outlined methods for preparing disubstituted thiadiazoles, related to 3,4,5-trimethoxy-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide, which are useful in chemical synthesis processes. This study can be found at Consensus.
Biological Activity of Derivatives : The biological activities of aza-uracil derivatives, which are structurally related to the compound , were examined by El‐Barbary et al. (2011). Their antimicrobial properties were highlighted in this research, available at Consensus.
Supramolecular Gelators : A study by Yadav and Ballabh (2020) explored N-(thiazol-2-yl)benzamide derivatives as supramolecular gelators. These compounds, similar in structure to the compound of interest, demonstrated intriguing gelation behavior. More details can be found at Consensus.
Medical and Pharmaceutical Research
Antihyperglycemic Agents : Nomura et al. (1999) investigated benzamide derivatives, related to the compound of interest, for their potential as antihyperglycemic agents. This research is detailed at Consensus.
Inhibitors of Stearoyl-CoA Desaturase-1 : A study by Uto et al. (2009) discussed the optimization of benzamides as inhibitors of Stearoyl-CoA Desaturase-1, an enzyme involved in metabolic processes. These findings are relevant due to the structural similarities and can be read at Consensus.
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel derivatives for potential use as anti-inflammatory and analgesic agents. The study, available at Consensus, explored compounds with structures similar to this compound.
Mécanisme D'action
The biological activity or mechanism of action of this compound would depend on how it interacts with biological targets in the body. This could involve binding to specific proteins or enzymes, altering cellular processes, etc. Without specific experimental data, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-5-6-13(25-10)12-9-26-18(19-12)20-17(21)11-7-14(22-2)16(24-4)15(8-11)23-3/h5-9H,1-4H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCOTTXHKJSHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)
![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/no-structure.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)
![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)


![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)
![(E)-ethyl 2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2572898.png)

![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2572901.png)
